molecular formula C8H14BrNO B3034973 1-(2-Bromopropanoyl)piperidine CAS No. 2620-14-6

1-(2-Bromopropanoyl)piperidine

Cat. No. B3034973
CAS RN: 2620-14-6
M. Wt: 220.11 g/mol
InChI Key: CTDHDLROJGGHCN-UHFFFAOYSA-N
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Description

“1-(2-Bromopropanoyl)piperidine” is a derivative of piperidine, which is a six-membered ring with five carbon atoms and one nitrogen atom . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives can be synthesized through various methods. One of the primary production methods involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Another method involves the cyclization of 1,5-diaminopentane, derived from the dinitrile of adipic acid . Additionally, piperidine derivatives can also be synthesized from pyridine through a reduction process .


Molecular Structure Analysis

The molecular structure of piperidine derivatives, including “1-(2-Bromopropanoyl)piperidine”, is characterized by a six-membered ring with five carbon atoms and one nitrogen atom . The piperidine rings of these molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .


Chemical Reactions Analysis

Piperidine serves as a base in many reactions due to its nucleophilic character, making it an essential ingredient in various synthetic processes . It is employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .


Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature . When it comes to its chemical properties, Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .

Safety and Hazards

As with many chemical compounds, handling piperidine requires adherence to specific safety measures. It is a corrosive substance and can cause severe burns and eye damage . In case of skin or eye contact, immediate medical attention is necessary. Additionally, the vapors of Piperidine can cause respiratory irritation .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-bromo-1-piperidin-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrNO/c1-7(9)8(11)10-5-3-2-4-6-10/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDHDLROJGGHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601287469
Record name 2-Bromo-1-(1-piperidinyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601287469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2620-14-6
Record name 2-Bromo-1-(1-piperidinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2620-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(1-piperidinyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601287469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Piperidine (73.3 grams; 0.91 moles) is dissolved in 400 cc of toluene and the solution is cooled to -10° C. There is added dropwise, (45.3 cc; 0.45 moles) of 2-bromopropionyl bromide while the temperature is not allowed to exceed -5° C. over a period of three hours. The mixture is stirred again for four hours, while the temperature is allowed to rise, then the mixture is filtered and the filtrate is evaporated under reduced pressure. The product boils at 102° C. (0.3 mm); IR (neat) νmax: 2940, 2860, 1650, 1450, 1380, 1260, 1140, 1020 cm-1. The product is a liquid very irritating to the skin and mucosae.
Quantity
73.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
45.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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